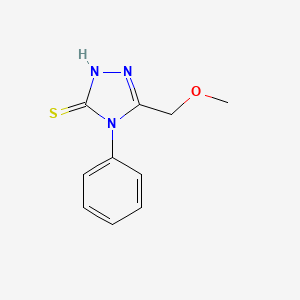

5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

5-(Methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a methoxymethyl (-CH₂OCH₃) group at position 5, and a thiol (-SH) moiety at position 2. The methoxymethyl group introduces moderate lipophilicity and electron-donating effects, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

3-(methoxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-7-9-11-12-10(15)13(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXNKTGXESJDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNC(=S)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with formaldehyde and methanol under acidic conditions to form the desired triazole compound. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new drugs.

Medicine: Potential use in the treatment of various diseases due to its biological activities.

Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Biological Activity

5-(Methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, supported by empirical data and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring with a thiol group and a methoxymethyl substituent. This configuration is crucial for its biological activity as it influences solubility and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-(methoxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C10H11N3OS |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 138624-84-7 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activities.

- Receptor Interaction : The triazole ring interacts with various receptors and enzymes, modulating their activity and contributing to the compound's observed effects.

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies using the MTT assay revealed that certain derivatives showed increased cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. One derivative exhibited an EC50 of 9.7 µM against MDA-MB-231 cells, indicating potent anticancer properties .

Antimicrobial Activity

This compound has also been reported to possess antimicrobial and antifungal activities:

- Inhibition Studies : The compound demonstrated effective inhibition against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Efficacy

A study focused on the synthesis of triazole derivatives found that compounds containing the triazole moiety exhibited enhanced anticancer activity compared to their non-triazole counterparts. The study highlighted that the presence of sulfur in the triazole structure significantly increased potency against cancer cell lines .

Anti-inflammatory Properties

Another research effort synthesized a series of methoxy-substituted triazoles and evaluated their anti-inflammatory activities. Compounds derived from this compound showed promising results in reducing inflammation markers in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide precursors with substituted benzyl halides. A typical protocol involves reacting 4-phenyl-1,2,4-triazole-3-thiol with methoxymethyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C under inert gas. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio) and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) . Elevated temperatures (>80°C) may lead to side products like disulfide derivatives, necessitating reaction monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxymethyl group (–OCH2–) appears as a singlet at δ ~3.3 ppm (¹H) and δ ~60–65 ppm (¹³C). The triazole ring protons resonate at δ 7.8–8.2 ppm (¹H) .

- FT-IR : Key peaks include ν(S–H) at ~2550 cm⁻¹ (weak), ν(C=N) at 1600–1650 cm⁻¹, and ν(C–O) at 1100–1200 cm⁻¹ .

- LC-MS : Molecular ion [M+H]⁺ at m/z 264.3 (calculated for C₁₁H₁₂N₃OS) with fragmentation patterns confirming the triazole-thiol backbone .

Q. How can researchers screen the compound’s preliminary biological activity, and what assay models are suitable?

- Methodological Answer : Initial bioactivity screening should focus on:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .

- Antifungal Activity : Agar diffusion assays against C. albicans, using fluconazole as a reference .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds (IC₅₀ > 100 µM preferred) .

Advanced Research Questions

Q. How do structural modifications at the methoxymethyl or phenyl groups affect bioactivity, and what SAR trends exist?

- Methodological Answer :

- Methoxymethyl Group : Replacing –OCH₃ with bulkier alkoxy groups (e.g., –OC₂H₅) reduces solubility but enhances lipophilicity, improving membrane permeability in Gram-negative bacteria .

- Phenyl Substituents : Electron-withdrawing groups (e.g., –Cl at para-position) increase antifungal potency by 2–4×, likely due to enhanced target binding (e.g., fungal lanosterol demethylase) .

- Triazole-Thiol Tautomerism : The thione-thiol equilibrium (confirmed via X-ray crystallography) influences hydrogen-bonding interactions with biological targets .

Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate moderate intestinal absorption (LogP ~2.5) and CYP3A4-mediated metabolism. Blood-brain barrier penetration is unlikely (TPSA > 60 Ų) .

- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 65%) due to reactive thiol metabolites. Mitigation strategies include prodrug design (e.g., S-acetyl derivatives) .

- Molecular Docking : AutoDock Vina models show strong binding (ΔG < −7 kcal/mol) to E. coli dihydrofolate reductase (PDB: 1RX2), explaining observed antibacterial activity .

Q. How can researchers resolve contradictory data on the compound’s bioactivity across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and include multiple control compounds .

- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis before testing .

- Solvent Effects : DMSO concentrations >1% can inhibit microbial growth; use low solvent volumes (<0.5% v/v) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.